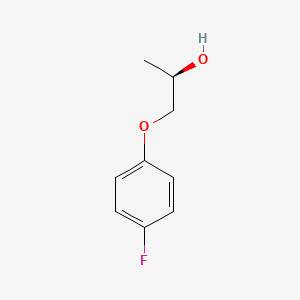

(R)-(-)-1-(4-Fluorophenoxy)-2-propanol

Description

Overview of Chiral Fluorinated Alcohols in Contemporary Organic Chemistry

Chiral fluorinated alcohols represent a pivotal class of molecules in modern organic chemistry, finding extensive application in medicinal chemistry, materials science, and asymmetric catalysis. The strategic incorporation of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.

In the context of chiral alcohols, the presence of fluorine can influence the acidity of the hydroxyl proton and the molecule's conformational preferences, which can be exploited in catalyst design and stereoselective synthesis. Fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), are recognized for their unique solvent properties, including their ability to form strong hydrogen bonds and stabilize charged intermediates, thereby promoting challenging chemical transformations like C-H activation. nih.govnih.gov The development of synthetic methods to produce enantiomerically pure fluorinated alcohols is thus a critical area of research, as the specific stereochemistry is often crucial for the desired biological activity or catalytic efficacy.

Stereochemical Significance of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol

The stereochemical configuration of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol is of paramount importance. The "(R)" designation refers to the specific three-dimensional arrangement of the substituents around the chiral center at the second carbon of the propanol (B110389) chain, as defined by the Cahn-Ingold-Prelog priority rules. This precise spatial orientation is critical in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.

In the synthesis of pharmaceuticals, for instance, it is common for only one enantiomer to exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. The (R)-configuration of this building block ensures that the chirality is set at an early stage of a synthetic sequence, which is often more efficient than separating enantiomers at a later stage. The molecule's optical activity, specifically its levorotatory nature indicated by the "(-)" sign, is a physical manifestation of its chirality. The specific rotation is a key parameter for confirming the enantiomeric purity of the compound.

Table 1: Physicochemical Properties of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol

| Property | Value |

| CAS Number | 307532-03-2 |

| Molecular Formula | C₉H₁₁FO₂ |

| Molecular Weight | 170.18 g/mol |

| Melting Point | 47-51 °C |

| Optical Activity [α]20/D | -28° (c=1 in chloroform) |

| Appearance | White to off-white solid |

Data sourced from Sigma-Aldrich product information. mdpi.commdpi.com

Research Context and Importance as a Versatile Chiral Building Block

(R)-(-)-1-(4-Fluorophenoxy)-2-propanol serves as a valuable chiral building block, particularly in the synthesis of bioactive molecules. Its structure is reminiscent of the core of many β-adrenergic blocking agents (beta-blockers), a class of drugs used to manage cardiovascular diseases. These drugs often contain a 1-aryloxy-3-amino-2-propanol skeleton, where the stereochemistry of the 2-propanol unit is crucial for their pharmacological activity. The (S)-enantiomer is typically the active form for beta-blockers. However, the (R)-enantiomer of similar building blocks is a key precursor, as the synthesis of the final amine can proceed via an intermediate where the chirality at the alcohol is inverted, or it can be used to synthesize the (R)-enantiomer of the drug for pharmacological studies or as a chiral auxiliary.

The synthetic utility of this compound lies in the reactivity of its functional groups. The secondary alcohol can be oxidized to a ketone, inverted in stereochemistry, or used as a nucleophile. The ether linkage is generally stable, and the fluorinated phenyl ring can participate in various aromatic substitution reactions or serve as a key recognition element in biological systems.

While extensive documentation on the widespread application of this specific molecule is still emerging in publicly available research, its structural motifs are present in various patented compounds. For example, fluorophenyl groups are common in modern pharmaceuticals for their ability to enhance metabolic stability and binding affinity. The availability of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol as a high-purity chiral starting material allows researchers in process development and medicinal chemistry to streamline the synthesis of novel drug candidates and other complex chiral molecules, avoiding potentially costly and low-yielding chiral resolution steps later in the synthetic route. The enzymatic kinetic resolution of similar racemic phenoxy propanol derivatives is a well-established method for accessing enantiomerically pure building blocks, highlighting the industrial relevance of such chiral alcohols. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-(4-fluorophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFIEDWKCIVRQN-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584210 | |

| Record name | (2R)-1-(4-Fluorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307532-03-2 | |

| Record name | (2R)-1-(4-Fluorophenoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307532-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1-(4-Fluorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Enantiopure R 1 4 Fluorophenoxy 2 Propanol

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for accessing single enantiomers of chiral molecules. For (R)-(-)-1-(4-Fluorophenoxy)-2-propanol, catalytic methods are paramount, offering high efficiency and stereoselectivity. These approaches can be broadly categorized into transition metal-catalyzed hydrogenations and biocatalytic resolutions.

Transition metal catalysis provides a powerful tool for the asymmetric reduction of prochiral precursors, such as ketones, to generate chiral alcohols. The choice of metal and chiral ligand is critical for achieving high enantioselectivity.

Enantioselective Catalytic Routes

Transition Metal-Catalyzed Asymmetric Hydrogenation of Precursors

Ruthenium-Based Catalysis for β-Chiral Primary Alcohols via Dynamic Kinetic Resolution

Dynamic Kinetic Resolution (DKR) is a highly efficient strategy that combines the rapid in-situ racemization of a starting material with a highly enantioselective reaction, allowing for the theoretical conversion of a racemate into a single enantiomer in up to 100% yield. mdpi.com This method is particularly effective for the synthesis of chiral alcohols. academie-sciences.fr

In the context of producing a β-chiral alcohol like (R)-(-)-1-(4-Fluorophenoxy)-2-propanol, a DKR process would typically involve a dual-catalyst system: a ruthenium complex for the racemization of a racemic secondary alcohol and a lipase (B570770) for the enantioselective acylation of one of the enantiomers. mdpi.comyoutube.com The ruthenium catalyst facilitates the reversible oxidation of the alcohol to an intermediate ketone and its subsequent reduction, thereby interconverting the (R) and (S) enantiomers. youtube.com Simultaneously, a lipase, such as Novozym 435 (Candida antarctica lipase B), selectively acylates one enantiomer (e.g., the (S)-enantiomer), leaving the desired (R)-enantiomer to accumulate. The enantioselective acylation step effectively removes one enantiomer from the equilibrium, driving the racemization process to completion. youtube.com This chemoenzymatic approach has been successfully applied to a wide range of secondary alcohols. academie-sciences.frnih.gov

Table 1: Key Components in Ruthenium-Based Dynamic Kinetic Resolution of Alcohols

| Component | Example(s) | Function |

|---|---|---|

| Ruthenium Catalyst | Shvo's catalyst, [RuCl₂(PPh₃)₃] | In-situ racemization of the alcohol |

| Enzyme (Lipase) | Novozym 435 (CAL-B), Pseudomonas cepacia lipase (PCL) | Enantioselective acylation |

| Acyl Donor | Vinyl acetate (B1210297), Isopropenyl acetate | Acylating agent for the enzymatic reaction |

| Solvent | Toluene, Tetrahydrofuran (THF) | Reaction medium |

Iridium and Rhodium Catalysis (Inferred from general asymmetric hydrogenation literature)

Iridium (Ir) and Rhodium (Rh) complexes are premier catalysts for the asymmetric hydrogenation of prochiral ketones and olefins. ajchem-b.comwiley-vch.de This method involves the direct conversion of a prochiral precursor, 1-(4-fluorophenoxy)propan-2-one, into the chiral alcohol (R)-(-)-1-(4-Fluorophenoxy)-2-propanol using molecular hydrogen and a chiral catalyst.

The success of this approach hinges on the design of the chiral ligand coordinated to the metal center. Chiral diphosphine ligands, such as those from the BINAP and Josiphos families, create a chiral environment around the metal, directing the hydrogenation to one face of the ketone substrate. ajchem-b.comwikipedia.org Rhodium-catalyzed hydrogenations have a long history of industrial application, while iridium catalysts, particularly those developed by Pfaltz and others, have shown exceptional activity and selectivity for a variety of substrates, including unfunctionalized olefins and ketones. ajchem-b.comcore.ac.ukacs.org

For the synthesis of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol, a catalyst system comprising an iridium or rhodium precursor and a suitable chiral ligand would be employed under a hydrogen atmosphere. The reaction conditions, including solvent, pressure, and temperature, are optimized to maximize both conversion and enantiomeric excess (ee).

Table 2: Representative Catalysts for Asymmetric Hydrogenation of Ketones

| Metal | Chiral Ligand Type | Precursor Example | Target Substrate |

|---|---|---|---|

| Rhodium (Rh) | Chiral Diphosphines (e.g., BINAP, TangPhos) | [Rh(COD)₂]BF₄ | Prochiral Ketones |

| Iridium (Ir) | P,O or N,P Ligands (e.g., PHOX, SpiroPAP) | [Ir(COD)Cl]₂ | Prochiral Ketones, Imines |

Biocatalysis leverages the exquisite selectivity of enzymes to perform chiral transformations. For the synthesis of enantiopure alcohols, enzymatic kinetic resolution is a widely adopted and effective strategy.

Biocatalytic Strategies for Stereoselective Production

Enzymatic Kinetic Resolution (e.g., using lipases)

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. In enzymatic kinetic resolution (EKR) of racemic 1-(4-fluorophenoxy)-2-propanol, a lipase is used to selectively acylate one of the enantiomers. nih.gov

The process typically involves incubating the racemic alcohol with a lipase and an acyl donor in an organic solvent. Lipases, such as Candida antarctica lipase B (CAL-B, often used in its immobilized form, Novozym 435), Pseudomonas fluorescens lipase, or Candida rugosa lipase, are known to exhibit high enantioselectivity towards a broad range of secondary alcohols. nih.govmdpi.commdpi.com The enzyme preferentially catalyzes the transfer of an acyl group (e.g., from vinyl acetate) to one enantiomer, for instance, the (S)-alcohol, converting it into the corresponding ester, (S)-1-(4-fluorophenoxy)-2-propyl acetate. The desired (R)-(-)-1-(4-fluorophenoxy)-2-propanol remains largely unreacted.

The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the newly formed ester. The unreacted (R)-alcohol can then be easily separated from the (S)-ester by standard methods like column chromatography. The efficiency of the resolution is quantified by the enantiomeric ratio (E-value), with high E-values (>100) indicating excellent selectivity. nih.gov

Table 3: Typical Parameters for Enzymatic Kinetic Resolution of Secondary Alcohols

| Parameter | Examples/Conditions | Purpose |

|---|---|---|

| Enzyme (Lipase) | Novozym 435, Pseudomonas fluorescens lipase | Biocatalyst for selective acylation |

| Racemic Substrate | (R,S)-1-(4-Fluorophenoxy)-2-propanol | Starting material to be resolved |

| Acyl Donor | Vinyl acetate, Isopropenyl acetate, Lauric acid | Provides the acyl group for esterification. nih.gov |

| Solvent | Toluene, Hexane (B92381), Tetrahydrofuran (THF) | Provides a non-aqueous medium for the enzyme |

| Temperature | 30-50 °C | Optimized for enzyme activity and stability |

Asymmetric Bioreduction (e.g., using alcohol dehydrogenases)

The asymmetric bioreduction of prochiral ketones represents a powerful and environmentally benign approach to furnishing enantiomerically enriched secondary alcohols. This strategy leverages the high stereoselectivity of enzymes, particularly alcohol dehydrogenases (ADHs), to catalyze the reduction of a ketone to a specific alcohol enantiomer. In the context of synthesizing (R)-(-)-1-(4-Fluorophenoxy)-2-propanol, this would involve the enzymatic reduction of 1-(4-fluorophenoxy)-2-propanone.

While specific studies detailing the bioreduction of 1-(4-fluorophenoxy)-2-propanone are not extensively documented in publicly available literature, the principle has been widely demonstrated for structurally similar ketones. For instance, ADHs have been successfully employed in the asymmetric reduction of various acetophenone (B1666503) derivatives. These enzymes, often sourced from microorganisms like Lactobacillus kefir or engineered strains of E. coli, utilize a hydride source, typically from a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), to reduce the carbonyl group with high facial selectivity. The success of these reactions is highly dependent on the specific enzyme, substrate, and reaction conditions, including pH, temperature, and the presence of a cofactor regeneration system.

Table 1: Examples of Asymmetric Bioreduction of Prochiral Ketones using Alcohol Dehydrogenases

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) |

| Lactobacillus kefir ADH | Acetophenone | (S)-1-Phenylethanol | >99% |

| Engineered ADH from E. coli | 2-Hydroxyacetophenone | (R)-1,2-Phenylethanediol | >99% |

This table presents examples of ADH-catalyzed reductions of analogous ketones to illustrate the potential of this methodology. Data for the specific reduction of 1-(4-fluorophenoxy)-2-propanone would require further targeted research.

Organocatalytic Asymmetric Transformations

Organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. This approach utilizes small organic molecules to catalyze stereoselective transformations. For the synthesis of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol, an organocatalytic asymmetric aldol (B89426) reaction could be a viable strategy. This would involve the reaction of 4-fluorophenoxyacetaldehyde with a suitable one-carbon nucleophile, or the reaction of formaldehyde (B43269) with an enolate equivalent of a 4-fluorophenoxy-containing species, in the presence of a chiral organocatalyst.

Proline and its derivatives are among the most common organocatalysts for asymmetric aldol reactions. These catalysts can activate the carbonyl electrophile via iminium ion formation and the nucleophile through enamine formation, thereby controlling the stereochemical outcome of the reaction. While a specific application of this methodology to the synthesis of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol is not readily found in the literature, the general effectiveness of organocatalytic aldol reactions is well-established, often providing high yields and enantioselectivities. rsc.org

Chiral Lewis Acid-Catalyzed Reactions

Chiral Lewis acids are powerful catalysts for a wide array of asymmetric transformations, including the ring-opening of epoxides. In the synthesis of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol, a chiral Lewis acid could be employed to catalyze the enantioselective opening of a prochiral epoxide, such as 1-(4-fluorophenoxy)-2,3-epoxypropane, or more commonly, to facilitate the kinetic resolution of a racemic mixture of the target alcohol.

For instance, chiral Salen-Co complexes have been shown to be effective catalysts for the hydrolytic kinetic resolution of terminal epoxides. This process involves the selective reaction of one enantiomer of the epoxide with a nucleophile, leaving the unreacted enantiomer in high enantiomeric purity. While a specific application to 1-(4-fluorophenoxy)-2-propanol is not explicitly detailed, this methodology offers a potential route to the desired enantiopure alcohol.

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry in organic synthesis. wikipedia.org This method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product.

A potential application of this strategy for the synthesis of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol could involve the use of an Evans oxazolidinone auxiliary. williams.edu For example, an oxazolidinone derived from a chiral amino acid could be acylated with 4-fluorophenoxyacetyl chloride. The resulting N-acyloxazolidinone could then undergo a diastereoselective methylation at the α-position, followed by reductive removal of the auxiliary to afford the target alcohol. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. wikipedia.org

Strategies Involving Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available and inexpensive enantiomerically pure compounds, such as amino acids, carbohydrates, and terpenes. Syntheses starting from these precursors can be highly efficient as the initial chirality is incorporated from the outset.

(R)-Lactic acid is an attractive chiral pool starting material for the synthesis of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol. A plausible synthetic route could involve the reduction of the carboxylic acid moiety of (R)-lactic acid to the corresponding primary alcohol, yielding (R)-1,2-propanediol. The primary alcohol could then be selectively protected, and the secondary alcohol could be converted to a good leaving group, such as a tosylate. Subsequent nucleophilic substitution with 4-fluorophenoxide would proceed with inversion of configuration at the chiral center, ultimately yielding the desired (R)-(-)-1-(4-Fluorophenoxy)-2-propanol after deprotection. A similar strategy has been successfully employed in the synthesis of the herbicide Fenoxaprop-P-ethyl, where ethyl (S)-lactate is converted to the corresponding (R)-phenoxypropionate derivative. researchgate.net

Diastereoselective Synthetic Pathways

Epoxide Ring-Opening Reactions with 4-Fluorophenol (B42351)

One of the most direct and atom-economical routes to (R)-(-)-1-(4-Fluorophenoxy)-2-propanol is the nucleophilic ring-opening of an enantiomerically pure epoxide. Specifically, the reaction of (R)-propylene oxide with 4-fluorophenol provides a direct pathway to the target molecule. This reaction typically proceeds via an SN2 mechanism, where the nucleophile (4-fluorophenoxide) attacks the less sterically hindered carbon of the epoxide, leading to inversion of configuration at that center. However, since the attack occurs at the C1 position, the stereochemistry at the C2 chiral center of (R)-propylene oxide is retained in the product.

The reaction is typically carried out in the presence of a base, such as an alkali metal hydroxide (B78521) or carbonate, to generate the more nucleophilic 4-fluorophenoxide. The choice of solvent and reaction temperature can influence the regioselectivity and yield of the reaction. A patent for the synthesis of the structurally similar (S)-1-(4-phenoxyphenoxy)-2-propanol describes the reaction of (S)-propylene oxide with 4-phenoxyphenol (B1666991) in the presence of a base. google.comarkat-usa.org This provides strong precedent for the feasibility of this approach for the synthesis of the 4-fluoro analogue. Furthermore, the synthesis of a related compound, 1-(4-Fluorophenoxy)-3-[2-(2,6-dimethylphenylamino)-ethylamino]-propan-2-ol, starts from 4-fluorophenyl glycidyl (B131873) ether, which is essentially a derivative of the desired starting epoxide, further supporting the viability of this synthetic strategy.

Table 2: Key Parameters for Epoxide Ring-Opening with Phenols

| Epoxide | Nucleophile | Base | Solvent | Product |

| (S)-Propylene Oxide | 4-Phenoxyphenol | Alkali Metal Hydroxide | Aprotic Polar Solvent | (S)-1-(4-Phenoxyphenoxy)-2-propanol |

| (R)-Propylene Oxide | 4-Fluorophenol | Potassium Carbonate | DMF | (R)-1-(4-Fluorophenoxy)-2-propanol |

Data for the second entry is based on analogous and related reactions and represents a highly probable synthetic route.

Nucleophilic Addition to Chiral Carbonyl Compounds

An alternative asymmetric strategy involves the stereoselective reduction of a prochiral ketone, 1-(4-fluorophenoxy)propan-2-one. In this method, the key step is the creation of the chiral center through the addition of a hydride ion to the carbonyl group.

This transformation is achieved using chiral reducing agents or a combination of an achiral reducing agent with a chiral catalyst. The chiral agent creates a diastereomeric transition state, directing the hydride to attack one face of the planar carbonyl group preferentially over the other. This facial selectivity results in the formation of one alcohol enantiomer in excess. Organocatalytic systems and enzyme-catalyzed reductions are also powerful methods for achieving high enantioselectivity in ketone reductions. The success of this method depends on the ability of the chiral catalyst or reagent to effectively differentiate between the two faces of the ketone. rsc.org

Resolution of Racemic 1-(4-Fluorophenoxy)-2-propanol

When an asymmetric synthesis is not employed, the result is a racemic mixture containing equal amounts of (R)- and (S)-1-(4-fluorophenoxy)-2-propanol. The separation of these enantiomers, a process known as chiral resolution, is then necessary to isolate the desired (R)-enantiomer.

Classical resolution is a well-established technique that relies on the conversion of a pair of enantiomers into a pair of diastereomers. Since the alcohol functional group in 1-(4-fluorophenoxy)-2-propanol is not readily ionizable, it must first be derivatized. This is typically done by reacting the racemic alcohol with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid derivatives or mandelic acid, to form diastereomeric esters.

These resulting diastereomers possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. Once one of the diastereomeric esters is isolated in pure form, it is hydrolyzed to cleave the ester bond, yielding the enantiomerically pure (R)-(-)-1-(4-fluorophenoxy)-2-propanol and recovering the chiral resolving agent.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. csfarmacie.czeijppr.com The principle involves passing the racemic mixture through a column packed with a chiral material. The two enantiomers interact with the CSP to form transient diastereomeric complexes, with one enantiomer typically binding more strongly than the other. eijppr.com This differential interaction causes the enantiomers to travel through the column at different rates, allowing for their separation. csfarmacie.cz

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly versatile and effective for resolving a wide range of chiral compounds, including beta-blocker analogues. nih.govresearchgate.net The separation is influenced by the choice of mobile phase (normal-phase or reversed-phase), flow rate, and temperature. lcms.czwindows.net

Table 2: Example Conditions for Chromatographic Chiral Resolution

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase System | Principle of Separation |

| Polysaccharide-based (e.g., Amylose, Cellulose) | Normal Phase: Hexane/Isopropanol nih.gov | Differential interaction via hydrogen bonding, π-π stacking, and steric effects with the chiral polymer backbone. eijppr.com |

| Polysaccharide-based (e.g., Amylose, Cellulose) | Reversed Phase: Acetonitrile/Aqueous Buffer researchgate.net | Hydrophobic and polar interactions within the chiral cavities of the CSP. researchgate.netlcms.cz |

| Macrocyclic Glycopeptide (e.g., Vancomycin, Teicoplanin) | Reversed Phase: Methanol/Aqueous Buffer lcms.cznih.gov | Complex formation through multiple interaction points including hydrogen bonding and ionic interactions. lcms.cz |

| Pirkle-type (Brush-type) | Normal Phase: Hexane/Ethanol | π-π interactions between the electron-rich or electron-poor aromatic rings of the CSP and the analyte. eijppr.com |

Enantiomer Self-Disproportionation (ESD), also known as the Self-Disproportionation of Enantiomers (SDE), is a phenomenon observed during processes like chromatography or sublimation of scalemic (non-racemic) mixtures. nih.gov It arises from the differential aggregation of enantiomers, where homochiral aggregates (R-R or S-S) and heterochiral aggregates (R-S, i.e., the racemate) have different physical properties, such as volatility or solubility.

This phenomenon can be exploited for separation. During achiral chromatography, for instance, the racemate may elute faster or slower than the excess enantiomer. By carefully collecting different fractions as the compound elutes from the column or is sublimated, it is possible to obtain fractions that are enriched in one enantiomer compared to the starting mixture. While often considered a potential source of analytical error, under controlled conditions, ESD can serve as a method for enantiomeric enrichment. nih.gov

Advanced Analytical and Spectroscopic Characterization of R 1 4 Fluorophenoxy 2 Propanol

Chromatographic Methodologies for Enantiomeric Purity Determination

Chromatographic techniques are paramount for the separation and quantification of enantiomers. The selection of the appropriate chiral stationary phase (CSP) and the optimization of chromatographic conditions are crucial for achieving successful enantioresolution. For (R)-(-)-1-(4-Fluorophenoxy)-2-propanol and related compounds, various chromatographic methods have been employed.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral compounds. rsc.org The use of chiral stationary phases (CSPs) allows for direct enantiomeric separations. rsc.org Polysaccharide-based CSPs, in particular, have demonstrated broad applicability in resolving a wide array of chiral molecules. windows.net

The selection of an appropriate chiral column is the most critical step in developing an enantioselective HPLC method. Columns with polysaccharide-based chiral selectors, such as cellulose (B213188) and amylose (B160209) derivatives, are widely used due to their excellent chiral recognition capabilities. windows.net Among these, the Chiralcel series of columns, including Chiralcel OD-H and Chiralcel AS-H, have proven effective for the separation of aryloxypropanolamine-type compounds.

The Chiralcel OD-H column contains cellulose tris(3,5-dimethylphenylcarbamate) as the chiral stationary phase. rsc.org It is known for its versatility in separating a broad range of racemates. For compounds structurally similar to (R)-(-)-1-(4-Fluorophenoxy)-2-propanol, such as other α-aryloxy carboxylic acids, the Chiralcel OD-H column has been successfully utilized. rsc.org

The Chiralcel AS-H column features amylose tris((S)-α-methylbenzylcarbamate) as the CSP. This column often provides complementary selectivity to the OD-H column. For certain α-aryloxy carboxylic acids, the Chiralcel AS-H column has provided baseline separation where other columns may have failed. rsc.org

The optimization of the separation involves screening different columns to find the one that offers the best resolution and peak shape for the specific analyte.

The composition of the mobile phase significantly influences the retention and resolution of enantiomers in chiral HPLC. For polysaccharide-based CSPs like Chiralcel OD-H and AS-H, normal-phase eluents consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., 2-propanol or ethanol) are commonly used. rsc.orglcms.cz The ratio of the alkane to the alcohol is a critical parameter that must be optimized to achieve the desired separation. A higher alcohol content generally leads to shorter retention times, but may decrease the resolution.

The flow rate also plays a role in the efficiency of the separation. While higher flow rates can reduce analysis time, they can also lead to a decrease in resolution due to increased band broadening. afmps.be A typical flow rate for analytical separations on a 4.6 mm internal diameter column is around 1.0 mL/min. rsc.orglcms.cz

For basic compounds, the addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), to the mobile phase can improve peak shape and resolution. Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial. lcms.cz

Below is a table summarizing typical HPLC conditions for the separation of compounds structurally related to (R)-(-)-1-(4-Fluorophenoxy)-2-propanol on Chiralcel columns.

| Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection | Analyte Type |

| Chiralcel OD-H | hexane/2-propanol = 92:8 | 0.8 | UV, 254 nm | (S)-2-(4-fluorophenoxy)-3-phenylpropanoic acid |

| Chiralcel OD-H | hexane/2-propanol = 85:15 | 1.0 | UV, 254 nm | Aromatic carboxylic acid |

| Chiralcel AS-H | hexane/2-propanol = 90:10 | 1.0 | UV, 254 nm | Aromatic carboxylic acid |

This data is based on the separation of structurally similar compounds as reported in the literature. rsc.org

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. chromatographyonline.comyoutube.com SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a small amount of an organic modifier like methanol, ethanol, or 2-propanol. afmps.bechromatographyonline.com

The principles of chiral recognition in SFC are similar to those in normal-phase HPLC, and polysaccharide-based CSPs are widely used. researchgate.net The lower viscosity and higher diffusivity of the supercritical fluid mobile phase allow for the use of higher flow rates without a significant loss in efficiency, leading to high-throughput analysis. afmps.be Method development in chiral SFC often involves screening a variety of columns and modifiers to find the optimal conditions. afmps.be For beta-blockers, a class of compounds structurally related to (R)-(-)-1-(4-Fluorophenoxy)-2-propanol, SFC has been shown to be a highly effective separation technique. scilit.com

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) can also be utilized for the enantiomeric separation of volatile chiral compounds. For non-volatile compounds or those with polar functional groups, derivatization is often necessary to increase volatility and improve chromatographic performance. nih.gov For beta-blockers, a common approach involves derivatization of the hydroxyl and amino groups. For instance, the hydroxyl group can be converted to a silyl (B83357) ether, and the amino group can be acylated with a chiral derivatizing agent such as (-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride. nih.gov

The resulting diastereomers can then be separated on a standard achiral GC column. Alternatively, direct enantiomeric separation can be achieved without derivatization or with a simple achiral derivatization on a chiral GC column. gcms.cz Chiral stationary phases for GC are often based on cyclodextrin (B1172386) derivatives. gcms.cz These columns have demonstrated the ability to separate a wide range of enantiomers, including those of various essential oil components and pharmaceutical substances. gcms.cz

Capillary Electrophoresis (CE) for Enantioresolution

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires only minute amounts of sample and reagents. nih.gov For the enantiomeric separation of chiral compounds, a chiral selector is added to the background electrolyte (BGE). nih.gov Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide variety of molecules. nih.govnih.gov

The separation mechanism is based on the differential interaction of the enantiomers with the chiral selector, leading to differences in their electrophoretic mobility. nih.gov Factors such as the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the temperature all need to be optimized to achieve baseline separation. electrochemsci.org CE has been successfully applied to the enantioseparation of various chiral drugs, including beta-blockers and other aryloxypropanolamine derivatives. electrochemsci.orgnih.gov For basic compounds, issues such as analyte adsorption to the capillary wall can be mitigated by using additives like guanidine (B92328) or by modifying the BGE composition. nih.gov

Spectroscopic and Optical Methods for Stereochemical Analysis

The definitive assignment of the three-dimensional arrangement of atoms in (R)-(-)-1-(4-Fluorophenoxy)-2-propanol relies on a suite of advanced analytical techniques. These methods are essential not only for confirming the absolute configuration of the chiral center but also for determining enantiomeric purity.

Polarimetry for Specific Optical Rotation Measurement

Polarimetry is a fundamental technique used to measure the optical activity of a chiral compound. wikipedia.orgresearchgate.net When plane-polarized light is passed through a solution containing an enantiomer, the plane of light is rotated either to the right (dextrorotatory, (+)) or to the left (levorotatory, (-)). youtube.com The direction and magnitude of this rotation are characteristic properties of the molecule. wikipedia.org For (R)-(-)-1-(4-Fluorophenoxy)-2-propanol, the designation (-) explicitly indicates that it is levorotatory, a fact confirmed by polarimetric analysis.

The specific rotation ([α]) is a standardized measure of this optical activity and is calculated from the observed rotation (α) using the formula:

[[\alpha]^T_\lambda = \frac{\alpha}{l \times c}]

Where:

T is the temperature (in °C).

λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL).

The specific rotation is a key quality control parameter, confirming the identity and enantiomeric form of the substance. While the qualitative levorotatory nature is established, the precise numerical value is typically reported in certificates of analysis and patent literature under specified conditions.

Table 1: Parameters for Specific Rotation Measurement

| Parameter | Symbol | Typical Unit | Description |

| Temperature | T | °C | The measurement temperature, as rotation can be temperature-dependent. |

| Wavelength | λ | nm | The wavelength of the monochromatic light used, typically the Sodium D-line (589 nm). |

| Observed Rotation | α | Degrees (°) | The angle measured by the polarimeter. |

| Path Length | l | Decimeters (dm) | The length of the polarimeter cell. |

| Concentration | c | g/mL or g/100mL | The concentration of the chiral substance in a suitable achiral solvent. |

| Specific Rotation | [α] | degrees | The calculated, standardized value representing the compound's optical activity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Environments

Standard ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers because they are isochronous, meaning their corresponding nuclei resonate at identical frequencies in an achiral environment. To overcome this, the sample is placed in a chiral environment, causing the enantiomers to become diastereotopically related and thus, chemically non-equivalent and distinguishable by NMR.

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers. researchgate.net These transient complexes have distinct chemical shifts, allowing for the differentiation and quantification of the enantiomers in a racemic or scalemic mixture. nih.gov

The mechanism involves weak intermolecular interactions, such as hydrogen bonding, dipole-dipole, or π-π stacking, between the CSA and the analyte. For an alcohol like (R)-(-)-1-(4-Fluorophenoxy)-2-propanol, the hydroxyl group is a key site for interaction with the CSA. Various classes of CSAs are effective for chiral alcohols, including those based on crown ethers, isohexide derivatives, and metal complexes. researchgate.net In the ¹H NMR spectrum, the presence of a CSA will split a single proton signal of the racemic analyte into two separate signals, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex. The integration ratio of these signals directly corresponds to the enantiomeric ratio.

Table 2: Hypothetical ¹H NMR Data for (R/S)-1-(4-Fluorophenoxy)-2-propanol with a CSA

| Proton Signal | Racemate (No CSA) | With (R)-CSA | With (R)-CSA | Chemical Shift Difference (Δδ) |

| δ (ppm) | δ (R-enantiomer) | δ (S-enantiomer) | δ(S) - δ(R) (ppm) | |

| H-2 (methine) | 4.15 | 4.18 | 4.21 | +0.03 |

| -CH₃ (methyl) | 1.25 | 1.26 | 1.24 | -0.02 |

Note: Data are illustrative to demonstrate the principle of signal splitting.

An alternative and highly effective method is the covalent reaction of the chiral alcohol with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and distinct NMR spectra. researchgate.net

A widely used CDA for alcohols is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.gov The alcohol is reacted separately with both (R)- and (S)-MTPA chloride to form the corresponding (R,R)- and (R,S)-MTPA esters. By comparing the ¹H NMR spectra of these two diastereomeric products, the absolute configuration of the alcohol can be determined.

The analysis relies on the anisotropic effect of the MTPA phenyl group, which adopts a preferred conformation where it shields adjacent protons on the alcohol moiety. By calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the carbinol carbon, a consistent pattern emerges that allows for unambiguous assignment of the (R) or (S) configuration.

Table 3: Mosher's Method for Absolute Configuration of a Secondary Alcohol

| Step | Action | Purpose |

| 1 | React the alcohol with (S)-MTPA-Cl | Forms the (S)-MTPA ester diastereomer. |

| 2 | React the alcohol with (R)-MTPA-Cl | Forms the (R)-MTPA ester diastereomer. |

| 3 | Acquire ¹H NMR for both diastereomers | Obtain chemical shift (δ) data for all protons. |

| 4 | Calculate Δδ = δ(S-ester) - δ(R-ester) | Determine the sign of the chemical shift difference for protons on each side of the original carbinol center. |

| 5 | Assign Configuration | For an (R)-alcohol, protons to the "right" in the conformational model will have Δδ > 0, and those to the "left" will have Δδ < 0. |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An achiral molecule does not exhibit a CD signal, while enantiomers produce mirror-image spectra. The resulting spectrum, featuring positive or negative peaks known as Cotton effects, is a unique fingerprint of the molecule's absolute configuration.

For (R)-(-)-1-(4-Fluorophenoxy)-2-propanol, the 4-fluorophenoxy group acts as a chromophore. The spatial relationship between this chromophore and the chiral center at C-2 dictates the sign and intensity of the observed Cotton effects. nih.gov The absolute configuration can be definitively assigned by comparing the experimentally measured CD spectrum with a theoretically predicted spectrum generated using quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). A strong correlation between the experimental and the calculated spectrum for the (R)-configuration provides unambiguous confirmation of its stereochemistry. Furthermore, the amplitude of the CD signal is directly proportional to the enantiomeric excess, making it a useful tool for purity analysis. nih.gov

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS) is a critical analytical tool for determining the molecular weight and structural features of a compound, as well as assessing its purity. Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), both the retention time and the mass spectrum provide high confidence in the identification of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol.

Under Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight (170.18 g/mol ). This molecular ion then undergoes predictable fragmentation, providing a characteristic pattern that confirms its structure.

Key fragmentation pathways for 1-(4-Fluorophenoxy)-2-propanol include:

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen of the secondary alcohol is highly favorable. This results in the loss of a methyl radical (•CH₃) to form a stable resonance-stabilized ion at m/z 155, or the formation of the [CH₃CH=OH]⁺ ion at m/z 45.

Ether Bond Cleavage: Scission of the C-O ether bond can lead to the formation of a 4-fluorophenoxy radical and a charged propanol (B110389) fragment, or conversely, a 4-fluorophenoxide ion (m/z 111).

Loss of Water: Dehydration of the molecular ion can occur, leading to a peak at m/z 152 (M-18).

Table 4: Predicted Key Mass Fragments for 1-(4-Fluorophenoxy)-2-propanol

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 170 | [C₉H₁₁FO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 155 | [C₈H₈FO₂]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 111 | [C₆H₄FO]⁺ | Cleavage of the ether bond, formation of the fluorophenoxy cation. |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage at the secondary alcohol, forming [CH₃CHOH]⁺. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with extremely high accuracy. For (R)-(-)-1-(4-Fluorophenoxy)-2-propanol, HRMS provides the experimental mass-to-charge ratio (m/z) of the molecular ion, which can be compared to the theoretical exact mass calculated from its molecular formula, C₉H₁₁FO₂.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O). A measured value from an HRMS instrument, such as an Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, that matches this theoretical value to within a few parts per million (ppm) confirms the molecular formula with high confidence.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁FO₂ |

| Calculated Monoisotopic Mass | 170.07465 u |

| Expected Ion (Positive Mode) | [M+H]⁺ |

| Expected m/z of [M+H]⁺ | 171.08228 u |

The data in this table is calculated based on the known molecular formula of the compound.

Other Spectroscopic Techniques for Comprehensive Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations at specific frequencies. The FTIR spectrum of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol is characterized by absorption bands corresponding to its hydroxyl, aryl ether, and fluorinated aromatic ring structures.

Analysis of the spectrum allows for the identification of key vibrational modes. A broad absorption band in the high-frequency region signifies the O-H stretching of the alcohol group. The aromatic nature of the compound is confirmed by C-H and C=C stretching vibrations, while the presence of the ether linkage and the carbon-fluorine bond is evidenced by strong absorptions in the fingerprint region.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500–3200 (broad) | O-H Stretch | Alcohol |

| 3100–3000 | C-H Stretch | Aromatic |

| 3000–2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1600–1585 & 1500-1400 | C=C Stretch (in-ring) | Aromatic |

| ~1250 (strong) | C-O-C Stretch (asymmetric) | Aryl Ether |

| 1250–1150 (strong) | C-F Stretch | Aryl Fluoride |

| 1320–1000 | C-O Stretch | Secondary Alcohol |

This table represents predicted characteristic absorption bands based on the known functional groups of the compound and established correlation tables. orgchemboulder.com

Elemental Analysis

Elemental analysis provides the percentage composition of each element within a pure sample. These experimental values are compared against the theoretical percentages calculated from the molecular formula (C₉H₁₁FO₂). Agreement between the measured and calculated values serves as fundamental proof of the compound's empirical formula and purity.

| Element | Symbol | Atomic Mass (g/mol) | Theoretical Composition (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 63.52% |

| Hydrogen | H | 1.008 | 6.51% |

| Fluorine | F | 18.998 | 11.16% |

| Oxygen | O | 15.999 | 18.80% |

The data in this table is calculated based on the molecular formula C₉H₁₁FO₂ and standard atomic weights. The total molecular weight used for calculation is 170.18 g/mol . acs.orgacs.org

Mechanistic Insights and Computational Studies on R 1 4 Fluorophenoxy 2 Propanol Syntheses

Theoretical Investigations of Reaction Mechanisms

Theoretical investigations into reaction mechanisms provide a molecular-level understanding that is often inaccessible through experimental means alone. For the synthesis of chiral molecules like (R)-(-)-1-(4-Fluorophenoxy)-2-propanol, computational chemistry can illuminate the factors governing stereoselectivity.

The asymmetric synthesis of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol would typically involve a catalytic system that can differentiate between the two enantiotopic faces of a prochiral substrate. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for locating and analyzing the transition states involved in such catalytic cycles. These models can help in understanding the interactions between the catalyst, substrate, and reagents that lead to the preferential formation of the (R)-enantiomer.

However, a review of the current scientific literature reveals a notable absence of specific studies dedicated to the computational modeling of transition states in the asymmetric catalysis leading to (R)-(-)-1-(4-Fluorophenoxy)-2-propanol. While general principles of asymmetric catalysis are well-established, and computational studies have been performed for other chiral alcohols, dedicated research on this particular compound is not publicly available. Such a study would be invaluable for designing more efficient catalysts.

The origin of stereoselectivity in the synthesis of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol is intrinsically linked to the energy differences between the diastereomeric transition states leading to the (R) and (S) products. Non-covalent interactions, such as hydrogen bonding, steric hindrance, and electrostatic interactions within the transition state assembly, are the primary determinants of this energy difference.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol, as well as its synthetic intermediates, can play a significant role in the reaction outcomes. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools to explore the potential energy surface and dynamic behavior of these molecules.

A thorough conformational search would identify the low-energy conformers of the molecule and its precursors. MD simulations could then provide insights into the dynamic stability of these conformers and the transitions between them in a solvent environment. This information is critical for understanding how the molecule might interact with a catalyst or reagent. Despite the utility of these methods, specific studies on the conformational analysis and molecular dynamics of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol are not found in the public domain.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Relevant to Chirality

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its biological activity or physicochemical properties. In the context of the synthesis of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol, a QSAR study could be relevant for understanding how structural modifications to the catalyst or substrate affect the enantioselectivity of the reaction.

QSAR studies are more commonly applied to the final drug molecules (like beta-blockers) rather than their synthetic intermediates. pharmaguideline.com While the chirality of beta-blockers is a known factor in their pharmacological activity, specific QSAR or QSPR studies focusing on the chirality of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol itself and its influence on synthetic outcomes are not documented in the available literature. mdpi.comnih.gov

Crystallographic Analysis of Chiral Intermediates or Derivatives

Single-crystal X-ray diffraction is an unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. The crystallographic analysis of a chiral intermediate in the synthesis of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol or a crystalline derivative of the final product would provide definitive proof of its stereoconfiguration.

Such crystallographic data would also offer a wealth of information about bond lengths, bond angles, and intermolecular interactions in the solid state, which can be used to benchmark and validate computational models. A search of crystallographic databases and the scientific literature did not yield any reports on the crystal structure of chiral intermediates or derivatives specifically for the synthesis of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol. While crystal structures for related chiral molecules have been reported, this specific information remains elusive. mdpi.com

Strategic Applications of R 1 4 Fluorophenoxy 2 Propanol As a Chiral Synthon

Utilization in the Synthesis of Chiral Pharmaceuticals and Bioactive Molecules

The enantiopure nature of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol is crucial for the synthesis of stereospecific pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or cause unwanted side effects.

Aldose reductase is an enzyme implicated in the development of diabetic complications. Inhibitors of this enzyme, known as ARIs, are a significant area of pharmaceutical research. While numerous ARIs have been developed, such as Sorbinil (B39211), the direct synthesis of (2R)-methyl sorbinil from (R)-(-)-1-(4-Fluorophenoxy)-2-propanol is not prominently documented in available literature. The synthesis of related spiro-hydantoin ARIs, like Sorbinil, typically involves the cyclization of intermediates derived from amino acids or other chiral precursors. acs.orgacs.orgnih.gov For instance, the synthesis of optically active 2-substituted 6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-diones has been achieved from chiral 6-fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid. nih.gov The S-isomer of Sorbinil is noted to be a more potent inhibitor of the enzyme both in vitro and in vivo compared to the R-isomer. nih.gov

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic effects. They are investigated for conditions such as muscle wasting and osteoporosis. While various chiral synthons are employed in the synthesis of SARMs, the specific use of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol as a key intermediate is not extensively detailed in the reviewed scientific literature.

Fluconazole (B54011) is a broad-spectrum triazole antifungal agent. nih.govnih.gov Modifications to its structure are actively pursued to overcome drug resistance and improve efficacy. nih.govresearchgate.net The synthesis of fluconazole analogs containing a phenoxy moiety has been reported, targeting potential applications in agriculture. nih.gov One such synthesis involved creating a 4-(4-fluorophenoxy) analog. However, the documented synthetic route begins with 2-chloro-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one, where the 4-fluorophenoxy group is introduced later via a nucleophilic aromatic substitution, rather than using (R)-(-)-1-(4-Fluorophenoxy)-2-propanol as the starting chiral piece. nih.gov Other established methods for producing fluconazole and its derivatives often rely on the reaction of a substituted oxirane with 1,2,4-triazole. googleapis.commazums.ac.ir

The piperidine (B6355638) ring is a ubiquitous scaffold in medicinal chemistry, present in numerous FDA-approved drugs. researchgate.net The introduction of chiral substituents onto the piperidine ring is a key strategy for optimizing a drug's potency, selectivity, and pharmacokinetic properties. researchgate.net For example, novel 4,4-difluoropiperidine (B1302736) ether-based compounds have been developed as highly potent and selective dopamine (B1211576) D4 receptor antagonists. nih.gov Despite the importance of chiral piperidine scaffolds, synthetic routes that specifically document the incorporation of the (R)-(-)-1-(4-Fluorophenoxy)-2-propanol moiety into a piperidine ring are not readily found in the surveyed literature.

Role in the Design and Synthesis of Advanced Functional Materials

Advanced functional materials possess specific, tailored properties for applications in fields like electronics, energy, and catalysis. idu.ac.idox.ac.uk Chiral molecules are of particular interest as they can impart unique optical or organizational properties to materials. nih.gov The use of chiral synthons can guide the formation of helical or other complex structures in materials science. nih.gov However, specific research detailing the application of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol in the synthesis of polymers, liquid crystals, or other advanced functional materials is not currently available in the reviewed literature.

Derivatization and Chemical Transformations for Diversification

The chemical structure of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol allows for several transformations to create a library of diversified molecules. The secondary alcohol is a key functional handle for various reactions.

Etherification: The hydroxyl group can be alkylated or arylated to form ethers.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides can produce a range of chiral esters.

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 1-(4-fluorophenoxy)propan-2-one.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate), allowing for its displacement by various nucleophiles to introduce new functional groups with inversion of stereochemistry.

These transformations are standard in organic synthesis and can be applied to (R)-(-)-1-(4-Fluorophenoxy)-2-propanol to generate novel derivatives for screening in drug discovery or materials science, although dedicated studies focusing on the extensive derivatization of this specific compound are not widely published.

Esterification and Etherification Reactions

The secondary hydroxyl group of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol is a prime site for modification through esterification and etherification reactions. These transformations are fundamental in altering the physical and chemical properties of the molecule, often as a means of protection or to introduce new functional groups.

Esterification:

Esterification of the secondary alcohol is a common strategy. This can be achieved through various methods, including reaction with acyl chlorides, carboxylic anhydrides, or carboxylic acids under activating conditions. A particularly powerful application of esterification is in enzymatic kinetic resolution. For instance, in the synthesis of the (S)-enantiomer of the beta-blocker Betaxolol, a structurally related racemic chlorohydrin, 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol, undergoes a highly selective esterification. rsc.org This reaction, catalyzed by lipase (B570770) B from Candida antarctica (CALB) with vinyl acetate (B1210297) as the acyl donor, preferentially esterifies the (S)-enantiomer, leaving the desired (R)-chlorohydrin unreacted with high enantiomeric excess (99% ee) and a yield of 38%. rsc.org This enzymatic approach highlights the utility of esterification for separating enantiomers, a critical step in the synthesis of chiral drugs.

A similar kinetic resolution strategy has been applied to other beta-blocker precursors, such as 1-(isopropylamine)-3-phenoxy-2-propanol, using lipases to achieve high enantiomeric purity of the resulting ester.

Etherification:

The secondary alcohol can also undergo O-alkylation to form ethers. This reaction typically involves deprotonation of the alcohol with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide or sulfonate. While direct O-alkylation of 2-pyridones and related compounds can sometimes lead to a mixture of N- and O-alkylated products, the selectivity can be influenced by the choice of base, solvent, and alkylating agent. In some cases, steric hindrance around the nitrogen atom can favor O-alkylation.

| Reaction Type | Reagents and Conditions | Product Type | Key Findings |

| Enzymatic Esterification | Candida antarctica lipase B, vinyl acetate | (S)-Ester and unreacted (R)-Alcohol | Enables kinetic resolution of related chlorohydrins with high enantiomeric excess (up to 99% ee). rsc.org |

| O-Alkylation | Base (e.g., NaH), Alkyl halide (e.g., R-Br) | Ether | Forms a new C-O-C bond at the secondary alcohol position. |

Oxidation and Reduction Chemistry at the Alcohol Moiety

The secondary alcohol of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol can be oxidized to the corresponding ketone, (R)-1-(4-fluorophenoxy)propan-2-one, or the ketone can be reduced back to the alcohol. These redox manipulations are crucial for accessing different oxidation states and for creating new stereocenters.

Oxidation:

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. libretexts.orglibretexts.org Several methods are available that are mild and compatible with a wide range of functional groups. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is a classic and effective method for this purpose. wikipedia.orgorganic-chemistry.org Another common method is the Dess-Martin periodinane (DMP) oxidation, which offers the advantage of being performed under neutral conditions at room temperature. wikipedia.org These methods would be expected to efficiently convert (R)-(-)-1-(4-Fluorophenoxy)-2-propanol to its corresponding ketone without affecting the fluorophenoxy moiety.

Reduction:

The reduction of the corresponding ketone, 1-(4-fluorophenoxy)propan-2-one, can be used to regenerate the secondary alcohol. If a non-chiral reducing agent like sodium borohydride (B1222165) (NaBH4) is used, a racemic mixture of (R)- and (S)-1-(4-fluorophenoxy)-2-propanol would be produced. youtube.comyoutube.com However, the use of chiral reducing agents or catalysts can achieve enantioselective reduction, favoring the formation of one enantiomer over the other. For example, chiral metal hydride reagents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride modified with chiral ligands, have been developed for the enantioselective reduction of prochiral ketones. researchgate.net This strategy is critical for the synthesis of enantiomerically pure alcohols.

| Transformation | Reagents | Product | Notes |

| Oxidation | Swern (DMSO, (COCl)2, Et3N) or Dess-Martin Periodinane (DMP) | 1-(4-Fluorophenoxy)propan-2-one | Mild conditions, high yields expected. wikipedia.orgwikipedia.org |

| Reduction (non-selective) | Sodium Borohydride (NaBH4) | (R,S)-1-(4-Fluorophenoxy)-2-propanol | Produces a racemic mixture of the alcohol. youtube.com |

| Reduction (enantioselective) | Chiral reducing agents (e.g., modified LiAlH4) | (R)- or (S)-1-(4-Fluorophenoxy)-2-propanol | Can produce the alcohol with high enantiomeric excess. researchgate.net |

Modifications of the Fluorophenoxy Moiety

The aromatic ring of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol offers opportunities for further functionalization through electrophilic or nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The phenoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to the electron-donating resonance effect of the ether oxygen. libretexts.org Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation would be expected to occur primarily at the positions ortho to the ether linkage (C2 and C6). For example, nitration with nitric acid and sulfuric acid would likely yield 2-nitro- and/or 6-nitro- derivatives. youtube.commasterorganicchemistry.com The fluorine atom at the para position is a deactivator but is also ortho-, para-directing; however, the powerful activating effect of the ether oxygen would dominate the regioselectivity.

Nucleophilic Aromatic Substitution (SNAr):

The fluorine atom on the aromatic ring could potentially be displaced via a nucleophilic aromatic substitution (SNAr) reaction. However, for SNAr to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com In (R)-(-)-1-(4-Fluorophenoxy)-2-propanol, the ring is not sufficiently electron-deficient for traditional SNAr with common nucleophiles. The ether linkage is an electron-donating group, which disfavors this reaction pathway. While methods for the nucleophilic defluorination of unactivated fluoroarenes are being developed using photoredox catalysis, these are not yet standard synthetic procedures. nih.gov Therefore, direct displacement of the fluorine atom by a nucleophile under standard SNAr conditions is unlikely to be a viable synthetic strategy for this molecule.

| Reaction Type | Position of Substitution | Reagents | Expected Product |

| Electrophilic Nitration | Ortho to ether linkage (C2, C6) | HNO3, H2SO4 | 2-Nitro-4-fluorophenoxy derivative |

| Nucleophilic Aromatic Substitution | Para position (C4) | Strong nucleophile (e.g., Nu-) | Unlikely under standard conditions due to lack of activation. |

Future Directions and Emerging Research Avenues

Development of Novel and More Sustainable Asymmetric Synthetic Routes

The synthesis of enantiomerically pure (R)-(-)-1-(4-Fluorophenoxy)-2-propanol is paramount for its applications. Future research is intensely focused on developing synthetic pathways that are not only efficient but also environmentally benign. The primary strategies involve advanced catalytic and biocatalytic methods to replace older, less efficient stereoselective techniques.

A major avenue of research is the refinement of asymmetric transfer hydrogenation and direct asymmetric hydrogenation of the parent ketone, 1-(4-fluorophenoxy)acetone. While established catalysts like Ruthenium-BINAP systems are effective, the focus is on creating next-generation catalysts with higher turnover numbers, lower environmental impact, and improved recyclability.

Biocatalysis represents one of the most promising sustainable routes. The use of whole-cell biocatalysts or isolated ketoreductase (KRED) enzymes offers exceptional enantioselectivity (often >99% e.e.) under mild, aqueous conditions. Research is directed at discovering and engineering more robust enzymes that can handle higher substrate concentrations and exhibit greater stability, making the process more economically viable for industrial-scale production. Chemoenzymatic strategies, which combine a chemical step with a biocatalytic resolution or reduction, are also being optimized to leverage the advantages of both approaches.

| Synthetic Method | Catalyst/Enzyme | Typical Substrate | Key Advantages | Research Focus |

| Asymmetric Hydrogenation | Ruthenium- or Rhodium-based chiral phosphine (B1218219) complexes | 1-(4-fluorophenoxy)acetone | High yields, high enantioselectivity, well-established | Lowering catalyst loading, catalyst recycling, use of non-precious metals |

| Biocatalytic Reduction | Ketoreductases (KREDs), Candida species | 1-(4-fluorophenoxy)acetone | Extremely high enantioselectivity (>99%), mild aqueous conditions, sustainable | Enzyme engineering for stability and substrate tolerance, process intensification |

| Chemoenzymatic Synthesis | Combination of chemical catalyst and enzyme | Racemic 1-(4-fluorophenoxy)-2-propanol or related esters | High enantiomeric purity, flexible process design | Optimizing reaction compatibility, reducing intermediate purification steps |

Advanced Spectroscopic Probes for Real-time Enantiomeric Purity Monitoring

A significant challenge in chiral synthesis is the rapid and accurate determination of enantiomeric excess (e.e.). Traditional methods like chiral High-Performance Liquid Chromatography (HPLC) are highly reliable but are typically performed offline, introducing a time lag between sampling and results. Emerging research aims to develop advanced spectroscopic probes for real-time, in-situ monitoring of chirality.

Furthermore, the development of chiral fluorescent sensors or probes that exhibit a differential response upon binding to each enantiomer of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol or related intermediates is another active research area. Such sensors could provide a rapid and sensitive method for high-throughput screening of reaction conditions or for quality control.

| Spectroscopic Technique | Principle of Operation | Application Mode | Advantages for Future Use | Current Limitations |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Offline | High accuracy and resolution, well-established | Time-consuming, solvent-intensive, not real-time |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light | Offline / In-situ (emerging) | Provides real-time data when coupled with fiber optics | Requires a chromophore near the stereocenter, potential for interference |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | Offline / In-situ (emerging) | Applicable to a wider range of chiral molecules, rich structural information | Lower sensitivity compared to electronic CD, complex instrumentation |

| Chiral Fluorescent Sensors | Enantioselective binding event causes a change in fluorescence | In-situ | High sensitivity, potential for high-throughput applications | Specific sensor development required for the target molecule |

Expansion of Synthetic Applications in Emerging Chemical Fields

While its primary use is as a pharmaceutical intermediate, the unique structural features of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol—a chiral center, a hydroxyl group for further functionalization, and a fluorinated aromatic ring—make it an attractive building block for other advanced materials and molecules.

Agrochemicals: The introduction of fluorine atoms into organic molecules is a proven strategy for enhancing the efficacy and metabolic stability of pesticides and herbicides. The chiral nature of this alcohol could be exploited to develop new agrochemicals with higher target specificity and reduced off-target effects, leading to lower application rates and a better environmental profile.

Functional Polymers and Materials Science: Chiral monomers can be polymerized to create materials with unique optical properties. Incorporating (R)-(-)-1-(4-Fluorophenoxy)-2-propanol into polymer backbones or as a pendant group could lead to the development of novel chiral stationary phases for chromatography, materials for enantioselective separations, or advanced liquid crystals.

Medicinal Chemistry Scaffolds: Beyond its role in specific drug syntheses, this compound can serve as a versatile chiral scaffold. Its structure can be elaborated to create libraries of new compounds for screening against various biological targets. The fluorophenoxy group is particularly valuable for its ability to engage in specific protein-ligand interactions and improve pharmacokinetic properties.

Green Chemistry Principles in the Production and Utilization of Chiral Fluorinated Alcohols

The future production and use of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol will be increasingly governed by the principles of green chemistry to minimize environmental impact.

The shift towards biocatalysis (as discussed in 6.1) directly addresses several green chemistry principles, including catalysis, use of renewable feedstocks (if the biocatalyst is produced from renewable sources), and designing for energy efficiency by operating at ambient conditions.

Another key area is the use of greener solvents. Research is exploring the replacement of traditional volatile organic compounds (VOCs) with alternatives like supercritical fluids (e.g., scCO₂), ionic liquids, or simply water for synthetic and purification processes. Continuous flow chemistry, where reactants are pumped through a reactor containing an immobilized catalyst or enzyme, is also an emerging production method. This technique offers superior heat and mass transfer, improved safety, and can lead to higher yields and purity while minimizing solvent volume and waste generation. By integrating real-time monitoring (6.2) with continuous flow reactors and biocatalysts, a highly efficient and sustainable manufacturing process for chiral fluorinated alcohols can be realized.

Q & A

Basic: What synthetic strategies are effective for enantioselective preparation of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol?

Methodological Answer:

The synthesis typically involves asymmetric catalysis or chiral resolution. Key steps include:

- Chiral Epoxide Opening : Reacting 4-fluorophenol with a chiral epoxide (e.g., (R)-propylene oxide) under basic conditions to retain stereochemistry .

- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze racemic mixtures, leveraging the compound’s alcohol group .

- Catalytic Asymmetric Addition : Employ palladium or organocatalysts for stereocontrolled nucleophilic addition to fluorophenoxy precursors .

Validation : Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) .

Basic: How is enantiomeric purity validated for this compound in academic research?

Methodological Answer:

- Chiral Chromatography : Use HPLC with polysaccharide-derived chiral stationary phases (CSPs). Example conditions: 90:10 hexane/isopropanol, 1.0 mL/min flow rate, UV detection at 254 nm .

- Polarimetry : Compare observed optical rotation ([α]D) with literature values for the (R)-enantiomer.

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis when co-crystallized with heavy atoms (e.g., bromine derivatives) .

Basic: What safety precautions are critical when handling fluorinated propanol derivatives?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2B irritant) .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., fluorophenol precursors) .

- Waste Management : Segregate halogenated waste in labeled containers for incineration to avoid environmental release .

Advanced: How does the 4-fluorophenoxy group influence reaction kinetics in nucleophilic substitutions?

Methodological Answer:

The electron-withdrawing fluorine atom:

- Activates the Aromatic Ring : Enhances electrophilicity at the para position, facilitating SNAr reactions.

- Steric Effects : The fluorine’s small size minimizes steric hindrance, allowing efficient coupling in Suzuki-Miyaura reactions .

Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., NMR time-course analysis) .

Advanced: What computational tools predict the biological interactions of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes or GPCRs, leveraging the compound’s hydroxyl and fluorophenyl motifs .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donor count to predict pharmacokinetic properties .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox stability in biological environments .

Advanced: How to resolve contradictions in thermodynamic data (e.g., melting points) for fluorinated propanols?

Methodological Answer:

- Purity Assessment : Re-crystallize the compound and verify purity via DSC (Differential Scanning Calorimetry) to detect eutectic mixtures .

- Inter-Lab Collaboration : Compare data across multiple sources using standardized protocols (e.g., USP monographs for melting point determination) .

- Isotope Labeling : Use deuterated analogs to isolate thermal decomposition pathways during DSC/TGA analysis .

Advanced: What analytical techniques characterize degradation products under oxidative stress?

Methodological Answer: